molecular formula C11H17N B3051500 n-Butyl-N-methylaniline CAS No. 3416-49-7

n-Butyl-N-methylaniline

Cat. No.: B3051500
CAS No.: 3416-49-7
M. Wt: 163.26 g/mol
InChI Key: YLRCMGYQFGOZLP-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of N-Alkyl Anilines in Organic Chemistry

N-alkyl anilines, the class of compounds to which N-butyl-N-methylaniline belongs, are foundational molecules in the field of organic chemistry. rsc.org Their importance stems from their role as versatile intermediates and building blocks in the synthesis of a wide array of valuable products, including dyes, pharmaceuticals, agrochemicals, and polymers. psu.eduresearchgate.netacs.org The presence of the N-alkyl group significantly influences the electronic and steric properties of the aniline (B41778) core, allowing for fine-tuning of molecular characteristics for specific applications.

The historical research trajectory for the synthesis of N-alkyl anilines has evolved significantly. Traditional methods often relied on the N-alkylation of anilines using alkyl halides. psu.edu However, these methods frequently suffer from a major drawback: competing over-alkylation, which leads to the formation of mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, reducing the selectivity and yield of the desired mono-alkylation product. psu.edu Furthermore, early methods sometimes required harsh reaction conditions or the use of toxic reagents. chemistryviews.orggoogle.com

In response to these challenges, contemporary research has shifted towards developing more efficient, selective, and environmentally benign synthetic strategies. rsc.org This includes the exploration of:

Advanced Catalytic Systems: Transition metal catalysts, including those based on palladium, nickel, and environmentally benign iron salts, have been developed to promote C-N cross-coupling reactions with high efficiency and selectivity under milder conditions. rsc.orgchemistryviews.orgresearchgate.net

Novel Alkylating Agents: Research has moved beyond traditional alkyl halides to include greener alternatives like alcohols and dialkyl carbonates. psu.eduorganic-chemistry.org The use of methanol (B129727), for instance, is advantageous as it is an abundant bulk chemical that produces only water as a byproduct. researchgate.net

Innovative Reaction Media: The use of ionic liquids as solvents has emerged as a promising approach. psu.edu These media can minimize over-alkylation and often lead to improved conversions, selectivities, and easier product recovery. psu.edu

This trajectory reflects a broader trend in organic chemistry towards sustainability, atom economy, and the development of robust synthetic methodologies that provide precise control over chemical transformations. researchgate.netresearchgate.net

Scope and Objectives of Current Academic Inquiry into this compound Systems

Current academic inquiry into this compound is primarily focused on its synthesis, reactivity, and application as a specialized chemical intermediate. The objectives of this research are to leverage its unique structural features—a combination of a small methyl group and a more sterically demanding butyl group—for specific outcomes in synthesis and materials science.

One key area of investigation is its synthesis via methods such as the reductive amination of butyraldehyde (B50154) with N-methylaniline. nsf.gov A documented procedure involves the use of sodium cyanoborohydride in tetrahydrofuran (B95107), followed by heating to drive the reaction to completion, demonstrating a practical route to this specific tertiary amine. nsf.gov

Research also extends to the chemical transformations of this compound itself. For example, its N-oxide derivative has been utilized as a reactant in the synthesis of halogenated anilines. nsf.gov This highlights its role as a precursor to other functionalized aromatic compounds.

In the realm of materials science, N-alkylanilines are studied for their potential in creating novel polymers. Research on the electropolymerization of N-butylaniline (NBA) on various electrodes has been conducted to form poly(N-butylaniline) films. researchgate.net Such studies, which often include related monomers like N-methylaniline, aim to characterize the resulting polymers' electrochemical and physical properties, which are influenced by the nature of the N-alkyl substituent. researchgate.net The steric hindrance provided by the butyl group can affect the polymer's structure and, consequently, its properties, making this compound a relevant subject within this context.

The objectives of these inquiries are to expand the synthetic toolkit available to chemists, create materials with tailored properties, and understand the fundamental influence of N-alkyl substitution patterns on the behavior of aniline derivatives in various chemical systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRCMGYQFGOZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341973
Record name n-Butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-49-7
Record name n-Butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Chemistry and Mechanistic Elucidation of N Butyl N Methylaniline Systems

Nucleophilic Reactivity of the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of N-Butyl-N-methylaniline dictates its nucleophilic character, enabling it to participate in a variety of chemical transformations.

Investigations in Aromatic Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require an activated aromatic ring with strong electron-withdrawing groups and a potent nucleophile. While secondary aromatic amines like N-methylaniline can act as nucleophiles in these reactions, their reactivity is significantly influenced by steric hindrance.

The mechanism for SNAr reactions involving primary or secondary amines generally proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is crucial, and it is influenced by the substituents on both the aromatic ring and the amine.

Kinetic studies comparing the reactivity of aniline and N-methylaniline with activated aryl ethers demonstrate a dramatic decrease in reaction rate upon N-methylation. unilag.edu.ngresearchgate.netcapes.gov.br For instance, the rate constant for the reaction of 4-nitrophenyl 2,4,6-trinitrophenyl ether is lowered by a factor of approximately 105 when N-methylaniline is used as the nucleophile instead of aniline in both acetonitrile (B52724) and dimethyl sulfoxide. researchgate.net This significant rate reduction is attributed to increased steric hindrance from the methyl group, which destabilizes the transition state leading to the Meisenheimer intermediate and impedes the subsequent proton transfer from the nitrogen atom. unilag.edu.ngresearchgate.net

Given that the n-butyl group is substantially bulkier than a methyl group, it is expected that the nucleophilic reactivity of this compound in SNAr reactions would be even further diminished compared to N-methylaniline. The increased steric bulk would create greater difficulty for the nitrogen to approach the electrophilic carbon of the aromatic ring and would also hinder the necessary conformational changes in the intermediate. While acyclic amines like N-(tert-butyl)-N-methylanilines have been synthesized via SNAr reactions, these often require specific conditions to overcome the steric challenges. researchgate.net

Reaction with Isocyanates: Kinetics of Blocking and Deblocking Processes

N-alkylanilines, including N-methylaniline, are utilized as "blocking agents" for isocyanates. rsc.orgresearchgate.netidexlab.com This reaction involves the nucleophilic addition of the amine's N-H group (in the case of a secondary amine) or a C-H bond (in a different context not discussed here) to the electrophilic carbon of the isocyanate (-N=C=O) group, forming a thermally reversible urea (B33335) linkage. wikipedia.org At elevated temperatures, this linkage breaks in a "deblocking" process, regenerating the free isocyanate which can then react with a desired substrate, such as a polyol in polyurethane coatings. rsc.orgresearchgate.net

The kinetics of these blocking and deblocking reactions are sensitive to the electronic properties of the substituents on the aniline ring. rsc.orgcityu.edu.hk Electron-donating groups on the blocking agent tend to increase the electron density on the nitrogen atom of the resulting urea linkage. cityu.edu.hk This strengthens the bond to the carbonyl carbon of the former isocyanate, making it more stable and thus increasing the deblocking temperature. Conversely, electron-withdrawing substituents weaken this bond, facilitating deblocking at lower temperatures. rsc.orgcityu.edu.hk

Detailed kinetic studies on a series of substituted N-methylaniline-blocked polyisocyanates have been performed using techniques like hot-stage FT-IR spectrophotometry to monitor the disappearance or reappearance of the isocyanate absorption band (~2270 cm⁻¹). rsc.orgresearchgate.net These studies allow for the determination of kinetic and thermodynamic parameters for both the forward (blocking) and reverse (deblocking) reactions.

The n-butyl group in this compound acts as a weak electron-donating group through induction. Therefore, it is anticipated that a urea adduct formed from this compound and an isocyanate would be slightly more stable and exhibit a marginally higher deblocking temperature compared to the adduct formed with unsubstituted N-methylaniline. The rate of the blocking reaction for N-methylaniline with aromatic isocyanates is generally faster than with aliphatic isocyanates. researchgate.netidexlab.com

Oxidative Transformations of N-Alkyl Anilines

The nitrogen and the adjacent alkyl groups in this compound are susceptible to oxidation by various reagents, leading to N-oxides or N-dealkylation products.

N-Oxide Formation

Tertiary anilines can be oxidized to their corresponding N-oxides using various oxidizing agents. For this compound, the N-oxide can be synthesized by reacting the parent amine with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

The resulting this compound N-Oxide is a distinct compound that can be isolated and characterized. nih.gov For example, its formation can be confirmed by spectroscopic methods. The 13C NMR spectrum would show characteristic shifts for the carbon atoms attached to the nitrogen, which are influenced by the new N-O bond. For this compound N-Oxide, these shifts are observed at approximately 73.5 ppm and 62.4 ppm. nih.gov

Aniline N-oxides are valuable synthetic intermediates. For instance, they can be treated with reagents like thionyl bromide or thionyl chloride to achieve regioselective halogenation on the aromatic ring, a transformation that can be difficult to control via direct electrophilic aromatic substitution on the highly activated parent aniline. nih.gov

Oxidative N-Demethylation Reactions (e.g., with tert-Butyl Hydroperoxide)

A significant reaction pathway for N,N-dialkylanilines is oxidative N-dealkylation, which is a key process in drug metabolism often mediated by cytochrome P-450 enzymes. This transformation can be mimicked in the laboratory using various oxidants, with tert-butyl hydroperoxide (TBHP) being a common choice, often in the presence of a metal catalyst such as copper or manganese complexes. mdpi.comnih.gov

The reaction with this compound selectively removes the methyl group over the butyl group. This chemoselectivity is a general feature in the oxidation of mixed N-alkyl anilines and is primarily attributed to steric effects; the smaller methyl group is more accessible to the oxidant. For example, CuCl-catalyzed oxidation of N-ethyl-N-methylaniline with TBHP results in preferential N-demethylation. Similarly, ruthenium-catalyzed oxidation of N-ethyl-N-methylaniline with TBHP yields products derived from the selective oxidation of the N-methyl group.

The mechanism of these oxidations is believed to proceed via a single electron transfer (SET) from the electron-rich amine to the active oxidant (e.g., a high-valent metal-oxo species or a tert-butylperoxy radical), forming an amine radical cation. mdpi.comnih.gov This is followed by proton transfer from the α-carbon of the alkyl group to generate an iminium ion, which is then hydrolyzed to the dealkylated amine and an aldehyde (formaldehyde in the case of demethylation). nih.gov

Kinetic studies on the oxidation of para-substituted N,N-dimethylanilines using manganese catalysts with oxidants like TBHP show a negative Hammett ρ value (-0.63), indicating that electron-donating substituents on the aromatic ring accelerate the reaction. mdpi.com This supports a mechanism where positive charge develops on the nitrogen in the transition state, consistent with the formation of a radical cation intermediate. mdpi.com The n-butyl group on this compound, being electron-donating, would therefore be expected to facilitate this oxidative process compared to an unsubstituted aniline.

Electrophilic Aromatic Substitution on the Phenyl Ring

The N-butyl-N-methylamino substituent is a powerful activating group for electrophilic aromatic substitution (EAS). The nitrogen atom donates its lone pair of electrons into the benzene (B151609) ring via resonance, significantly increasing the electron density of the ring and making it highly susceptible to attack by electrophiles. This activating effect is much stronger than that of a simple alkyl group. masterorganicchemistry.com

This strong activation directs incoming electrophiles primarily to the ortho and para positions. However, due to the steric bulk of the N-butyl-N-methylamino group, the para position is generally favored over the ortho positions.

Nitration: The high reactivity of N,N-dialkylanilines requires the use of mild nitrating agents to achieve regioselective mononitration and avoid oxidation or the formation of multiple nitration products. researchgate.net Using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile at room temperature has been shown to be an effective method for the highly regioselective para-nitration of various N,N-dialkylanilines in good yields. researchgate.net

Nitrosation: Electrophilic nitrosation of N,N-dialkylanilines with reagents like nitrous acid or [bmim]NO₂/H₃BO₃ readily occurs, typically yielding the para-nitroso derivative as the major product. academie-sciences.fracademie-sciences.fr This reaction underscores the high nucleophilicity of the para position.

Halogenation: Direct halogenation of anilines can be difficult to control due to the high reactivity of the substrate. However, electrophilic halogenation of N,N-dialkylanilines can be achieved. As an alternative to direct halogenation, treatment of the corresponding N-oxide with thionyl halides provides a method for regioselective halogenation. nih.gov

C-H Bond Functionalization Strategies

The selective functionalization of otherwise inert C-H bonds in N-alkyl-N-methylaniline systems, including this compound, represents a powerful strategy in modern organic synthesis. This approach allows for the construction of complex molecular architectures from simple precursors, often with high atom economy. Various transition metal-catalyzed reactions have been developed to achieve this, with palladium, rhodium, and iron being prominent examples.

Palladium catalysts are particularly versatile in mediating C-H functionalization reactions. nih.gov For instance, palladium-catalyzed oxidative C-H activation and annulation of N-alkylanilines with bromoalkynes provides a direct route to 3-bromoindoles. rsc.orgresearchgate.net This protocol is valued for its high atom economy, excellent chemo- and regioselectivity, and tolerance of various functional groups. rsc.org Similarly, the palladium-catalyzed regioselective carbonylation of C-H bonds in N-alkyl anilines has been developed for the synthesis of isatoic anhydrides under mild conditions. acs.orgsnnu.edu.cn Mechanistic studies suggest that these reactions can proceed through the formation of a palladacycle intermediate. acs.orgsnnu.edu.cn

Rhodium catalysts have also proven effective, particularly in the synthesis of N-alkylindoles. A rhodium(III)-catalyzed oxidative coupling of tertiary aniline N-oxides with internal alkynes enables the ortho C-H functionalization of tertiary anilines. acs.org This reaction uniquely integrates C-H activation, oxygen-atom transfer, and N-dealkylative cyclization in a single step. acs.org The N-O bond of the aniline N-oxide acts as a traceless directing group, facilitating the challenging ortho-functionalization. acs.org Furthermore, rhodium(I) catalysis has been utilized for the ortho-alkylation of anilines using a trivalent phosphorus-containing group as a traceless directing group. rsc.org

Iron catalysis offers a more cost-effective and environmentally benign alternative for C-H functionalization. An iron-catalyzed regioselective α-C-H alkylation of N-methylanilines has been established through a cross-dehydrogenative coupling between unactivated C(sp³)–H bonds. acs.orgresearchgate.net This method proceeds via a radical process and does not require a directing group, providing a complementary approach to other C-H activation strategies. acs.orgresearchgate.net

Electrochemical methods also present a sustainable approach to C-H functionalization. The electrochemical oxidation of N-alkyl-N-methylanilines can lead to the formation of N-alkylformanilides, proceeding through an iminium ion intermediate. rsc.org

These strategies collectively demonstrate the significant progress in the C-H functionalization of N-alkyl-N-methylaniline systems, enabling the synthesis of a diverse range of valuable heterocyclic compounds.

Stereochemical Aspects and Chiral Derivatization

The stereochemistry of N-alkyl-N-methylaniline derivatives is a field of growing interest, particularly concerning axial chirality and the application of these compounds as chiral ligands in asymmetric catalysis.

Axial Chirality and Atropisomerism in N-Alkyl-N-methylanilines

Axial chirality arises from hindered rotation around a chemical bond, leading to stereoisomers known as atropisomers that are not superimposable on their mirror images. wikipedia.org In the context of N-alkyl-N-methylanilines, this phenomenon can occur around the C(aryl)-N(amine) bond, especially when bulky substituents are present. For example, N-(tert-butyl)-N-methylanilines have been shown to exhibit C(aryl)-N(amine) bond axial chirality. researchgate.net The rotational barrier around this chiral axis can be influenced by the electronic properties of substituents on the aryl ring. researchgate.net

The stability of these atropisomers can be classified based on their half-life of racemization. acs.org Some diarylamines with intramolecular hydrogen bonds have been found to exist as stable atropisomers. nih.gov The study of atropisomerism in N-aryl anilines and related structures is an active area of research, with computational methods being used to understand the rotational barriers. researchgate.net

Asymmetric Catalysis Employing Chiral N-Alkyl Anilines as Ligands

Chiral N-alkyl anilines have emerged as effective ligands in transition metal-catalyzed asymmetric reactions. The development of novel chiral ligands is crucial for advancing asymmetric catalysis. researchgate.net Chiral N,N'-dioxide amides derived from amino acids have been shown to be privileged ligands that form effective catalysts with various metal salts. researchgate.netchinesechemsoc.org

Specifically, optically resolved C-N bond atropisomers of N-(tert-butyl)-N-methylanilines have been successfully used as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities (up to 95% ee). researchgate.net Similarly, N-alkyl-N-cinnamoyl amide type phosphine-olefin compounds exhibiting C(aryl)-N(amide) axial chirality have been employed as ligands in palladium-catalyzed asymmetric allylic substitutions, also with high enantioselectivity (up to 97% ee). rsc.org

The design and synthesis of chiral N-heterocyclic carbene (NHC) ligands based on chiral anilines have also gained attention. acs.org These ligands, which can be synthesized on a large scale, have shown broad utility in asymmetric metal catalysis, including palladium, nickel, and copper-catalyzed reactions. acs.orgepfl.ch The development of chiral auxiliaries, ligands, and catalysts remains a key focus in the field of asymmetric synthesis. sfu.ca

Regioselectivity in Halogenation Reactions

The halogenation of this compound, as a representative N,N-dialkylaniline, is a classic example of electrophilic aromatic substitution where the regioselectivity is strongly influenced by the directing effect of the N,N-dialkylamino group and the nature of the halogenating agent.

The N-butyl-N-methylamino group is a powerful activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance. byjus.com This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it highly reactive towards electrophiles. byjus.comulethbridge.ca

In electrophilic halogenation, the incoming electrophile (e.g., Br⁺, Cl⁺) will preferentially attack the positions of highest electron density. Consequently, the reaction of N,N-dialkylanilines with reagents like bromine water typically leads to the formation of 2,4,6-trihalogenated products due to the strong activation of the ring. byjus.com

However, achieving selective mono-halogenation can be challenging. A notable method for controlling regioselectivity involves the temporary oxidation of the N,N-dialkylaniline to its corresponding N-oxide. Treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a practical route to halogenated anilines with high regioselectivity. nih.govscispace.com Specifically, treatment with thionyl bromide results in exclusive para-bromination, while thionyl chloride predominantly yields the ortho-chloro derivative. nih.govscispace.com This method offers a significant advantage over classical electrophilic halogenation, which often leads to mixtures of isomers and over-halogenation. nih.gov The mechanism is believed to involve the formation of an N-halo arylamine intermediate. researchgate.net

The choice of halogenating agent and reaction conditions can also influence the regiochemical outcome. For instance, N-chlorosaccharin and N-bromosaccharin have been used as halogenating agents for electron-rich aromatic compounds like N,N-dimethylaniline, typically favoring para-substitution. Palladium-catalyzed methods have also been developed for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as the halogen source, offering products that can be complementary to those from traditional electrophilic substitution. acs.org

Below is a table summarizing the regioselectivity of different halogenation methods for N,N-dialkylanilines:

Halogenating Agent/MethodMajor Product(s)Reference(s)
Bromine Water2,4,6-Tribromoaniline byjus.com
Thionyl Bromide (on N-oxide)4-Bromo-N,N-dialkylaniline nih.gov, scispace.com
Thionyl Chloride (on N-oxide)2-Chloro-N,N-dialkylaniline nih.gov, scispace.com
N-Bromosaccharin4-Bromo-N,N-dialkylaniline
Pd-catalyst / N-halosuccinimideRegioselective halogenation acs.org

Spectroscopic and Chromatographic Methodologies for Chemical Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of n-Butyl-N-methylaniline. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In one study, the ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). rsc.org The resulting spectrum displayed characteristic signals corresponding to the different proton environments within the molecule. The aromatic protons appeared as a multiplet between δ 7.30 and 7.19 ppm and a triplet at δ 6.70 ppm. rsc.org The N-methyl protons resonated as a singlet at δ 2.94 ppm, while the protons of the n-butyl group appeared as multiplets at δ 3.40–3.28 ppm (α-CH₂), δ 1.68–1.50 ppm (β-CH₂), δ 1.45–1.28 ppm (γ-CH₂), and a multiplet for the terminal methyl group (δ-CH₃) between δ 1.07 and 0.88 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Although specific data for this compound is not detailed in the provided search results, related structures offer insight. For instance, in N-butylaniline, the aromatic carbons show signals around δ 148.47, 129.23, 117.19, and 112.79 ppm, while the butyl carbons resonate at approximately δ 43.77, 31.68, 20.32, and 13.91 ppm. rsc.org For this compound, one would expect similar aromatic signals, with additional distinct resonances for the N-methyl and N-butyl carbons, influenced by the electronic environment created by the tertiary amine.

Table 1: Representative ¹H NMR Data for this compound rsc.org

Chemical Shift (ppm) Multiplicity Assignment
7.30 - 7.19 m Aromatic protons
6.70 t Aromatic protons
3.40 - 3.28 m α-CH₂ (butyl)
2.94 s N-CH₃
1.68 - 1.50 m β-CH₂ (butyl)
1.45 - 1.28 m γ-CH₂ (butyl)

Mass Spectrometry (MS) Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity assessment. When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for analyzing complex mixtures.

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight of 163.26 g/mol . nih.gov A prominent peak observed in the GC-MS analysis is at m/z 120, which likely corresponds to the loss of a propyl group (C₃H₇). nih.gov Other significant fragments are observed at m/z 106 and 70. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. For the N-oxide of this compound, HRMS analysis using electrospray ionization (ESI⁺) determined the [M+H]⁺ ion to be 180.1377, which is very close to the calculated value of 180.1388 for C₁₁H₁₈ON. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound nih.gov

m/z Putative Fragment
163 [M]⁺
120 [M - C₃H₇]⁺
106 [M - C₄H₉]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound, obtained as a neat liquid using a capillary cell, displays characteristic absorption bands. nih.gov While specific frequencies from the search results are not provided for this compound, related aniline (B41778) derivatives offer expected regions for key vibrations. For instance, the C-N stretching in aromatic amines is typically observed in the 1342-1266 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and methyl groups are found just below 3000 cm⁻¹. The aromatic C=C stretching vibrations usually give rise to several bands in the 1600-1450 cm⁻¹ region. nist.govresearchgate.net

Raman spectroscopy can also be employed for the vibrational analysis of this compound. researchgate.net Studies on similar molecules like N-methylaniline show that in-plane ring deformation and substituent-sensitive modes are often active. researchgate.net For instance, the spectrum of poly(N-methylaniline) shows characteristic bands for C=C stretching in the quinoid ring and N-H bending, which would be absent in the tertiary amine this compound, but the C-N in-plane stretching and ring deformation bands would be present. researchgate.net

Advanced Chromatographic Separations

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or complex samples.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. In a study involving the synthesis of various secondary amines, HPLC was utilized to determine the yield of the products. rsc.org The analysis was performed on a C18 column with a methanol (B129727) mobile phase and UV detection at 254 nm. rsc.org This setup is suitable for separating aromatic compounds like this compound from starting materials and byproducts. The retention time of the compound under specific HPLC conditions is a key identifier. For instance, in the analysis of related aniline derivatives, HPLC was used to monitor the hydroxylation at the methyl or butyl groups.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. GC analysis can be used to assess the purity of a sample and to quantify the components of a mixture. In a study on the N-methylation of amines, GC was used to determine conversion and yields, employing a flame ionization detector (FID). uva.nl For the analysis of N-methylaniline in textile products, a GC/MS method was developed using a DB-5MS capillary column. sincerechemical.com A similar setup, likely with a DB-1MS fused silica (B1680970) capillary column, could be used for this compound, providing excellent separation and identification when coupled with a mass spectrometer. google.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. rsc.org For example, in the synthesis of this compound via reductive amination, TLC was used to follow the reaction. nih.gov The reaction progress is visualized by spotting the reaction mixture on a silica gel plate and eluting with an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes. nih.gov The spots corresponding to the starting materials and the product will have different retention factors (R_f_ values), allowing for a quick assessment of the reaction's completion. Visualization can be achieved using UV light or by staining with reagents like potassium permanganate. nih.govrsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-Butylaniline
Deuterated chloroform
N-oxide of this compound
Poly(N-methylaniline)
Methanol
Ethyl acetate
Hexanes

Surface-Enhanced Resonance Raman Scattering (SERRS) for Trace Analysis

The high sensitivity of SERRS makes it particularly valuable for trace analysis, where the concentration of the target substance is very low. The technique provides a unique molecular "fingerprint," offering high specificity, which is crucial for identifying substances in complex matrices. nih.govresearchgate.net

While specific research applying SERRS to the trace analysis of this compound is not extensively documented in publicly available literature, the methodology has been successfully established for structurally similar compounds like N-methylaniline (NMA). A notable study demonstrated a method for detecting N-methylaniline by combining thin-layer chromatography (TLC) with SERRS. researchgate.netnih.gov In this approach, NMA was first converted into a colored azo compound through a coupling reaction, which facilitates the resonance effect. The product was then separated by TLC and analyzed directly on the TLC plate using SERRS. This method proved to be highly sensitive and specific. researchgate.netnih.gov

The key findings from the study on N-methylaniline detection highlight the potential of SERRS for the trace analysis of related aromatic amines.

Table 1: SERRS Trace Analysis of N-methylaniline (NMA)

ParameterFindingSource
Technique Thin-Layer Chromatography combined with Surface-Enhanced Resonance Raman Scattering (TLC-SERRS) researchgate.netnih.gov
Analyte N-methylaniline (NMA) researchgate.netnih.gov
Methodology NMA undergoes an azo coupling reaction, the product is separated by TLC, and then detected by SERRS using a silver sol. researchgate.netnih.gov
Limit of Detection (LOD) 0.50 ppm researchgate.netnih.gov
Advantages High sensitivity, high specificity, low cost. researchgate.netnih.gov

This data underscores the capability of SERRS as a powerful tool for trace-level detection. The principles and methodologies applied to N-methylaniline could foreseeably be adapted for the analysis of this compound, particularly if a suitable chromophore can be introduced into the molecule to leverage the resonance enhancement effect.

In Situ Spectroscopic Monitoring of Chemical Reactions

In situ spectroscopy refers to the analysis of chemical reactions in real-time within the reaction vessel, without the need for sampling. mt.com This methodology is critical for gaining a deep understanding of reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. spectroscopyonline.com By continuously monitoring changes in the concentrations of reactants, products, and intermediates, chemists can optimize reaction conditions, improve yields, and ensure process safety. mt.com Several spectroscopic techniques can be adapted for in situ monitoring, with Fourier Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy being among the most common. mt.comresearchgate.net

The application of in situ spectroscopy to reactions involving this compound allows for the direct observation of its transformation. While specific studies focusing solely on this compound are limited, research on analogous compounds like N-methylaniline and N-butylaniline provides significant insight into how these techniques are employed.

For instance, the electropolymerization of N-methylaniline (NMA) and N-butylaniline (NBA) has been studied using in situ UV-Vis spectroscopy. researchgate.net This technique monitors the changes in electronic absorption spectra during the reaction, providing information on the formation and electronic properties of the resulting polymer film. researchgate.net Similarly, in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study the structural changes during the electropolymerization and doping of N-methylaniline. researchgate.net This method provides real-time information on the vibrational modes of the molecules, revealing the conversion of benzenoid rings to quinoid rings during oxidation. researchgate.net

In situ Raman spectroscopy has also been employed to study the chemical oxidative polymerization of N-methylaniline. researchgate.net This technique is particularly useful for tracking the formation of specific molecular fragments and analyzing the kinetics of the reaction, which often shows a self-accelerating character. researchgate.net

Table 2: In Situ Spectroscopic Monitoring of Reactions Involving Related Anilines

TechniqueAnalyte/ReactionKey FindingsSource
In Situ UV-Vis Spectroscopy Electropolymerization of N-methylaniline (NMA) and N-butylaniline (NBA)Characterized the formation and electronic properties of the polymer films in real-time. researchgate.net
In Situ ATR-FTIR Spectroscopy Electropolymerization and doping of poly(N-methylaniline)Monitored the conversion of benzenoid to quinoid rings, providing insight into structural changes during the redox process. researchgate.net
In Situ Raman Spectroscopy Chemical oxidative polymerization of N-methylanilineRevealed the self-accelerating nature of the reaction and allowed for kinetic analysis by tracking the growth of prominent Raman bands. researchgate.net
In Situ NMR Spectroscopy Nickel-catalyzed C-N cross-coupling of anilinesUsed to determine reaction kinetics and understand structure-reactivity relationships. acs.org

These examples demonstrate the power of in situ spectroscopic methods to provide detailed mechanistic and kinetic data. For reactions involving this compound, such as oxidation, substitution, or polymerization, these techniques would be invaluable for achieving precise control and a fundamental understanding of the chemical transformations.

Computational Chemistry and Theoretical Investigations of N Butyl N Methylaniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-alkylanilines. For N-Butyl-N-methylaniline, DFT methods can be employed to calculate a range of molecular properties that govern its chemical behavior.

Electronic Properties and Reactivity Descriptors: DFT calculations allow for the determination of key electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atom's lone pair and the π-system of the benzene (B151609) ring are expected to be the primary nucleophilic centers.

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide quantitative measures of reactivity. These include:

HOMO-LUMO Gap (ΔE): A smaller energy gap generally implies higher reactivity.

Ionization Potential (I) and Electron Affinity (A): Related to HOMO and LUMO energies, respectively.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η) and Softness (S): Resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Studies on similar molecules, such as various substituted anilines, have shown that DFT calculations can accurately predict their basicity (pKa values) and reactivity in processes like SN2 reactions. publish.csiro.aupku.edu.cn For example, the reactivity of N-methylaniline has been evaluated in kinetic studies, providing a basis for understanding the nucleophilic character of the nitrogen atom. publish.csiro.au The presence of the butyl group in this compound is expected to slightly increase the electron density on the nitrogen through an inductive effect, thereby influencing its nucleophilicity and basicity compared to N-methylaniline.

Furthermore, machine learning models have been developed using descriptors derived from DFT calculations to predict the outcomes of chemical reactions, such as the Buchwald-Hartwig cross-coupling of aryl halides with 4-methylaniline. princeton.edu This approach highlights the predictive power of combining computational descriptors with advanced data analysis techniques, a strategy that could be applied to predict the reactivity of this compound in various synthetic transformations.

A summary of conceptual DFT reactivity descriptors is provided in the table below.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Overall electron-attracting tendency.
Chemical Potential (μ) μ = -(I + A) / 2Escape tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (I - A) / 2Resistance to deformation or change in electron cloud.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the electrophilic power of a molecule.

Molecular Dynamics Simulations

The n-butyl chain can adopt numerous conformations due to rotation around its C-C single bonds. While the extended all-trans conformation is generally the most stable, other gauche conformations are accessible at ambient temperatures. MD simulations can map the potential energy surface of these rotations and determine the relative populations of different conformers.

In the context of liquid this compound or its mixtures, MD simulations can be used to calculate macroscopic properties from the underlying molecular interactions. These properties include:

Density

Viscosity

Diffusion coefficients

Radial distribution functions, which describe the local arrangement of molecules.

Theoretical Thermochemistry and Energetic Analysis (e.g., Enthalpies of Formation, Enthalpies of Vaporization)

Theoretical thermochemistry involves the calculation of thermodynamic properties of molecules using quantum mechanical methods. These calculations are crucial for predicting the stability and energetic behavior of compounds like this compound.

Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. High-level quantum chemical methods, such as Gaussian-4 (G4) theory, have been used to accurately calculate the gas-phase enthalpy of formation for related molecules. For instance, the G4 method provided a calculated value for N-methylaniline that was in excellent agreement with experimental data. researchgate.netacs.org

A benchmark study on N-methylaniline reported the following experimental and theoretical values:

Experimental ΔfH°(liq, 298.15 K): 35.9 ± 2.1 kJ·mol⁻¹ acs.org

Experimental ΔfH°(g, 298.15 K): 90.9 ± 2.1 kJ·mol⁻¹ acs.org

Calculated ΔfH°(g, 298.15 K) using G4 theory: In excellent agreement with the experimental value. researchgate.netacs.org

For this compound, one would expect the enthalpy of formation to be lower (more negative or less positive) than that of N-methylaniline due to the contribution of the additional propyl fragment (C₃H₇). Group contribution methods can be used to estimate this change.

Enthalpy of Vaporization (ΔvapH): The enthalpy of vaporization is the energy required to transform one mole of a substance from a liquid to a gas. This property is related to the strength of intermolecular forces in the liquid phase. Theoretical methods can be used to estimate this value, often in conjunction with experimental vapor pressure measurements. For N-methylaniline, the experimental enthalpy of vaporization at 298.15 K is 55.0 ± 0.2 kJ·mol⁻¹. acs.org The addition of the nonpolar n-butyl group would increase the van der Waals interactions between molecules, leading to a higher predicted enthalpy of vaporization for this compound compared to N-methylaniline.

The table below summarizes key thermochemical data for the related compound N-methylaniline, which serves as a reference for theoretical studies on this compound.

PropertyValue (N-methylaniline)UnitReference
Standard Molar Enthalpy of Formation (liquid, 298.15 K) 35.9 ± 2.1kJ·mol⁻¹ acs.org
Standard Molar Enthalpy of Formation (gas, 298.15 K) 90.9 ± 2.1kJ·mol⁻¹ acs.org
Standard Molar Enthalpy of Vaporization (298.15 K) 55.0 ± 0.2kJ·mol⁻¹ acs.org

Modeling of Stereochemical Phenomena (e.g., Rotational Barriers and Axial Chirality)

The stereochemistry of this compound is largely defined by the rotational dynamics around the C(aryl)-N bond. The barrier to this rotation determines whether the molecule can exhibit axial chirality, a form of stereoisomerism where a molecule lacks a chiral center but is chiral due to hindered rotation about an axis. wikipedia.org

Rotational Barriers: The rotation around the C(aryl)-N bond in N-alkylanilines is a balance between two main factors:

Steric Hindrance: Repulsive interactions between the N-alkyl groups and the ortho-hydrogens on the aniline (B41778) ring.

Electronic Effects: The p-π conjugation between the nitrogen lone pair and the aromatic ring, which favors a planar arrangement and contributes a partial double-bond character to the C-N bond.

Computational modeling, often using DFT, is a key tool for calculating the energy profile of this rotation and determining the height of the rotational barrier. For N-methylaniline itself, the barrier is relatively low. However, introducing bulky substituents on the nitrogen or at the ortho positions of the aryl ring can significantly increase the barrier, potentially leading to stable atropisomers at room temperature. researchgate.netcdnsciencepub.com

In N-(tert-Butyl)-N-methylanilines, which are structurally similar to the target compound, stable C(aryl)-N axial chirality has been observed and studied. researchgate.net DFT calculations for these systems have shown that the rotational barriers are sensitive to electronic effects of substituents on the aryl ring. researchgate.net For this compound, while the butyl group is less sterically demanding than a tert-butyl group, it is bulkier than a methyl group. Therefore, the rotational barrier is expected to be higher than in N,N-dimethylaniline but likely too low to allow for the isolation of stable atropisomers at room temperature. The flexibility of the n-butyl chain, with its own set of rotational barriers around C-C bonds, adds another layer of complexity to the conformational landscape.

Axial Chirality: If the rotational barrier around the C(aryl)-N axis is high enough (typically > 20-23 kcal/mol), the molecule can exist as a pair of non-superimposable mirror images (enantiomers), a phenomenon known as atropisomerism. While this compound itself is not expected to be atropisomeric under normal conditions due to the lack of ortho-substituents, the principles of axial chirality are central to the design of many chiral ligands and catalysts based on hindered N-aryl structures. researchgate.netrsc.org Theoretical modeling is crucial in this field for predicting which substitution patterns will lead to stable axial chirality.

Application of Graph Theory to Thermophysical Behavior of Mixtures

Graph theory provides a non-computational, theoretical approach to correlate and predict the thermophysical properties of liquid mixtures. In this context, molecules are represented as graphs, and topological indices (connectivity parameters) derived from these graphs are used to model the behavior of the mixture.

This method has been successfully applied to binary and ternary mixtures containing N-methylaniline and other anilines. researchgate.net The excess properties of these mixtures, such as excess molar volume (VE) and excess heat capacity (CPE), which describe the deviation from ideal mixing, can be correlated with the connectivity parameters of the constituent molecules.

For mixtures containing this compound, graph theory could be used to:

Correlate experimental data: Relate measured thermophysical properties (e.g., density, viscosity, speed of sound) of binary mixtures (e.g., this compound + an alcohol or alkane) to the molecular topology of the components.

Predict mixture properties: Estimate the properties of unmeasured mixtures based on correlations developed for related systems.

Studies on mixtures of alkanones with aniline and N-methylaniline have shown that intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, strongly influence the thermophysical properties. researchgate.net Graph theory models implicitly account for these interactions through the topological indices, which reflect molecular size, shape, and branching. The successful application of these models to N-methylaniline mixtures suggests their potential utility for systems involving its N-butyl analog, providing a framework for understanding how molecular structure dictates macroscopic behavior in the liquid phase. byu.edu

Advanced Research Applications and Roles of N Butyl N Methylaniline

Role in Complex Organic Molecule Synthesis

Substituted anilines, including N-Butyl-N-methylaniline, serve as crucial building blocks and intermediates in the synthesis of more complex organic molecules. The aromatic ring and the functionalized amino group provide two reactive centers that can be selectively modified to construct elaborate molecular architectures. Analogous compounds like N-methylaniline are widely used as precursors for pharmaceuticals, dyes, and agrochemicals, highlighting the potential of this compound in these fields. a2bchem.com Its utility in organic synthesis stems from its ability to participate in various transformations, such as electrophilic aromatic substitution reactions and the formation of carbon-heteroatom bonds, enabling the development of new compounds with tailored properties. a2bchem.com

Ligand Design in Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions, Group 12 Complexes)

The N-alkyl, N-aryl amine motif present in this compound is a recognized structural element in the design of ligands for transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to metal centers, influencing their catalytic activity and selectivity.

Palladium-Catalyzed Reactions: While direct applications of this compound as a primary ligand are not extensively documented, its structural analogues have proven highly effective, particularly in palladium catalysis. For instance, N-(tert-butyl)-N-methylaniline derivatives have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation. researchgate.netacs.orgacs.org N-methylaniline itself is a frequently used substrate in palladium-catalyzed C-N cross-coupling reactions, also known as Buchwald-Hartwig aminations, which underscores the compatibility of the N-alkylaniline scaffold with palladium catalytic cycles. nih.govwiley.com In some systems, simple amines like n-butylamine have been used as sacrificial or "throw-away" ligands to generate active palladium-N-heterocyclic carbene (NHC) precatalysts, demonstrating the interaction between the amine and the palladium center. vito.be

Group 12 Complexes: this compound serves as a precursor for ligands used in the coordination chemistry of Group 12 elements (Zinc, Cadmium, and Mercury). Specifically, it can be converted into N-butyl-N-phenyldithiocarbamate. researchgate.net This dithiocarbamate (B8719985) ligand has been used to synthesize and characterize new Zn(II), Cd(II), and Hg(II) complexes. researchgate.net X-ray crystal structures of these complexes reveal versatile coordination modes; in a zinc(II) complex, the dithiocarbamate ligand was found to be both chelating and bridging, resulting in the formation of eight-membered rings. researchgate.net In contrast, the mercury(II) complex was monomeric, with the dithiocarbamate ligand acting in a bidentate fashion. researchgate.net In both instances, the metal centers adopted a distorted tetrahedral geometry. researchgate.net

Chiral Ligands for Asymmetric Transformations

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The structure of this compound offers potential for the design of novel chiral ligands. A key concept in this area is atropisomerism, where restricted rotation around a single bond creates stable, non-superimposable stereoisomers.

Research has shown that N-alkylanilines with sufficient steric bulk, such as N-(tert-butyl)-N-methylaniline, can exhibit C(aryl)-N(amine) bond axial chirality. researchgate.netjst.go.jp This rotational barrier is high enough to allow for the separation of stable enantiomers. These axially chiral amines have been successfully used as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high levels of enantioselectivity (up to 95% ee). researchgate.net

While the n-butyl group in this compound provides less steric hindrance than a tert-butyl group, the principle remains applicable. The rotational barrier around the C-N bond in this compound would be lower, but it could potentially be enhanced by introducing appropriate substituents on the aniline (B41778) ring. This strategy opens an avenue for creating a new class of tunable, atropisomeric amine-based ligands for asymmetric transformations. The broader field of asymmetric catalysis frequently utilizes chiral aminophosphine (B1255530) ligands, many of which are derived from chiral amino alcohols like (S)-prolinol, further demonstrating the value of chiral amine scaffolds in ligand design. acs.orgdicp.ac.cn

Electropolymerization and Conducting Polymer Synthesis (e.g., Poly(N-butylaniline) and Poly(N-methylaniline))

This compound is a monomer that can be used in the synthesis of conducting polymers. Its N-alkylated aniline structure is closely related to N-butylaniline (NBA) and N-methylaniline (NMA), both of which are known to undergo electropolymerization to form electroactive polymer films. researchgate.netrsc.org The resulting polymers, poly(N-butylaniline) and poly(N-methylaniline), are derivatives of polyaniline (PANI) and possess interesting electrical and optical properties.

The electropolymerization of N-alkylanilines like NBA and NMA has been studied on various electrode surfaces in aqueous-organic solvent mixtures. researchgate.net The inclusion of organic solvents such as propylene (B89431) carbonate (PC) or acetonitrile (B52724) (ACN) in the polymerization medium has been shown to improve the formation of the polymer film, leading to materials with narrower molar weight distributions and higher electrical conductivities compared to those prepared in other solvent systems. rsc.org

The properties of the resulting poly(N-alkylaniline)s are significantly influenced by the nature of the alkyl substituent on the nitrogen atom. Specifically, the bulkiness of the alkyl group affects the planarity of the polymer backbone and, consequently, its electrical conductivity. acs.org As the size of the alkyl group increases, the conductivity of the polymer tends to decrease. acs.org This trend is attributed to increased steric hindrance, which disrupts the conjugation along the polymer chain. acs.org

Table 1: Electrical Conductivity of Various Poly(N-alkylaniline)s

Polymer Conductivity (S/cm)
Polyaniline 4.35
Poly(N-methylaniline) 2.09 x 10⁻²
Poly(N-ethylaniline) 3.88 x 10⁻⁶
Poly(N-propylaniline) 1.79 x 10⁻⁸
Poly(N-butylaniline) 5.25 x 10⁻⁸

Data sourced from a study on the electropolymerization of aniline and N-alkylanilines. acs.org

Reagents in Carbon Dioxide Utilization (e.g., N-Formylation)

The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a major goal in sustainable chemistry. This compound, as a secondary amine, is a suitable substrate for CO₂ valorization reactions, particularly N-formylation. This process converts amines into their corresponding formamides, which are important chemical intermediates.

The N-formylation of amines with CO₂ requires a reducing agent to facilitate the transformation. rsc.orgnih.gov Various systems have been developed for this purpose, often employing hydrosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS), or sodium borohydride (B1222165) (NaBH₄) as the reductant. rsc.orgnih.gov While some methods are catalyst-free, others utilize organocatalysts or metal complexes to enhance efficiency and selectivity under mild conditions. nih.govresearchgate.net Studies on N-methylaniline as a model substrate have shown that it can be efficiently converted to N-methylformanilide using CO₂ at atmospheric pressure in the presence of a suitable catalyst and reducing agent. rsc.orgresearchgate.net The reaction mechanism generally involves the activation of the reducing agent, which then reacts with CO₂ to form a reactive formyl species that is subsequently transferred to the amine. researchgate.net This approach represents a greener alternative to traditional formylation methods that use toxic reagents like carbon monoxide or formic acid.

Table 2: Catalytic Systems for N-Formylation of N-methylaniline with CO₂

Catalyst Reductant Temperature (°C) Pressure (bar) Product(s) Reference
None NaBH₄ Room Temp. 1 N-methylformanilide nih.gov
DBU PMHS 60 1 N-methylformanilide & N,N-dimethylaniline researchgate.net
Polymeric Ionic Liquid PhSiH₃ Room Temp. 1 N-methylformanilide researchgate.net

Steric and Electronic Effects in Reaction Design and Mechanism Control

The reactivity of this compound in chemical transformations is governed by a combination of steric and electronic effects originating from its molecular structure. Understanding these effects is crucial for designing reactions and controlling their outcomes and mechanisms.

Electronic Effects: The nitrogen atom, with its lone pair of electrons, is directly attached to the benzene (B151609) ring. This arrangement results in a strong +R (resonance) or +M (mesomeric) effect, where the lone pair is delocalized into the aromatic π-system. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making this compound highly activated towards electrophilic aromatic substitution. This electronic influence is a key factor in reactions such as halogenation and nitration.

Steric Effects: The presence of two alkyl groups—a methyl and an n-butyl group—on the nitrogen atom introduces considerable steric bulk around the reaction center. This steric hindrance can profoundly influence reaction rates and regioselectivity. For example, in nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction for N-methylaniline is dramatically slower (by a factor of 10⁵) than for aniline, an effect attributed to the steric hindrance from the methyl group during the formation of the intermediate complex and subsequent proton transfer. rsc.org The larger n-butyl group in this compound is expected to exert an even stronger steric effect, further retarding such reactions. rsc.org This steric crowding can also influence the planarity of the molecule; a significant steric clash between N-alkyl groups and ortho-substituents on the aniline ring can disrupt conjugation, weakening the electronic effects of the amino group and suppressing reactivity. acs.org In some cases, steric hindrance can even alter reaction pathways, for instance by favoring N-protonation and subsequent dealkylation over ring substitution. core.ac.uk

The interplay between the powerful electron-donating nature of the dialkylamino group and the steric congestion it creates allows for fine control in reaction design, enabling selective transformations that might not be possible with less substituted anilines.

Q & A

Q. Table 1. Comparative Dipole Moments of N-Alkylanilines

CompoundSolventDipole Moment (D)Temperature (°C)MethodReference
N-MethylanilineCyclohexane1.4525Microwave
N,N-Dimethylaniline1,4-Dioxan1.7825Static Dielectric
n-Butyl-N-methylaniline*Cyclohexane~1.5 (predicted)25Computational-

Q. Table 2. Synthetic Yields of Nitrosoaniline Derivatives

DerivativeYield (%)Melting Point (°C)Key CharacterizationReference
N1-Butyl-4-nitroso72145–147¹H NMR, HRMS
N1-Benzyl-4-nitroso68132–134¹³C NMR, IR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.